
(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid” is a chemical compound with the CAS Number: 361441-97-6 . It has a molecular weight of 309.41 . The IUPAC name for this compound is (S)-2-((3S,5S,7S)-adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid .
Molecular Structure Analysis
The molecule consists of 27 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It contains a total of 51 bonds, including 24 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 4 six-membered rings, and 3 eight-membered rings .Physical And Chemical Properties Analysis
This compound has a storage temperature recommendation of 0-8°C .Aplicaciones Científicas De Investigación
Protection of Amines
N-BOC-L-ADAMANTYLGLYCINE: is used for the protection of amines, particularly in the synthesis of complex organic molecules. The Boc group is favored due to its stability under various conditions and its straightforward removal when no longer needed .
Synthesis of Peptides
In peptide synthesis, N-BOC-L-ADAMANTYLGLYCINE serves as a protective group for amino acids. This is crucial for preventing unwanted reactions that could lead to impurities or damage to the peptide chain .
Chemoselective Protection
The compound is employed for the chemoselective protection of amines, amino acids, and peptides. This allows for selective reactions to occur on other functional groups without affecting the protected amine group .
Green Chemistry Applications
N-BOC-L-ADAMANTYLGLYCINE: is part of a green chemistry approach, where it’s used under ultrasound irradiation for the protection of amines. This method is environmentally friendly and avoids the use of harsh conditions or toxic reagents .
Catalyst-Free Conditions
The compound can be used under catalyst-free conditions, which simplifies the process and reduces the cost associated with the synthesis of protected amines and peptides .
Stability in Synthesis
Due to the extreme stability of the Boc group, N-BOC-L-ADAMANTYLGLYCINE is used in synthetic chemistry where stable protective groups are required to withstand various chemical transformations .
Solid-Phase Peptide Synthesis
It is also useful in solid-phase peptide synthesis (SPPS), where the Boc group protects the amino acids on the solid support during the stepwise construction of the peptide chain .
Medicinal Chemistry
In medicinal chemistry, N-BOC-L-ADAMANTYLGLYCINE is used to protect amine groups in drug molecules during the synthesis process, ensuring the integrity of the active pharmaceutical ingredient .
Safety and Hazards
Mecanismo De Acción
Target of Action
N-BOC-L-ADAMANTYLGLYCINE, also known as (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid, primarily targets Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .
Mode of Action
N-BOC-L-ADAMANTYLGLYCINE acts as a DPP-IV inhibitor . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by N-BOC-L-ADAMANTYLGLYCINE is the incretin pathway . Incretin hormones, such as GLP-1, are released by the intestines in response to food intake and stimulate insulin secretion . By inhibiting DPP-IV and preventing the breakdown of incretins, N-BOC-L-ADAMANTYLGLYCINE enhances the effects of this pathway, leading to improved blood glucose control .
Result of Action
The primary result of N-BOC-L-ADAMANTYLGLYCINE’s action is the reduction of blood glucose levels . By inhibiting DPP-IV and enhancing the effects of incretin hormones, it promotes insulin secretion and inhibits glucagon release . This leads to decreased blood glucose levels, making it a potential treatment for type 2 diabetes .
Propiedades
IUPAC Name |
(2S)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUATQZYDYSZPV-CQCMJFKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471504 |
Source


|
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid | |
CAS RN |
361441-97-6 |
Source


|
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

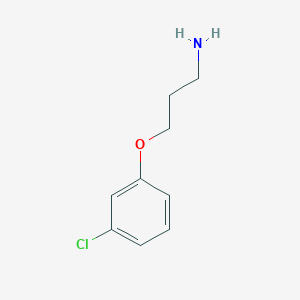
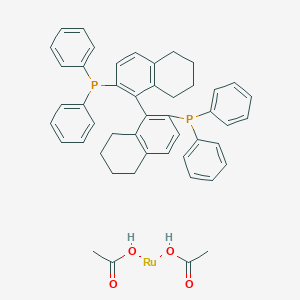
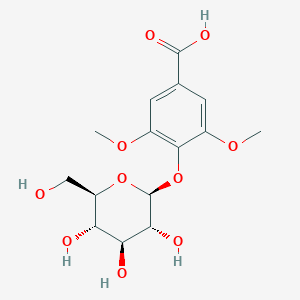


![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
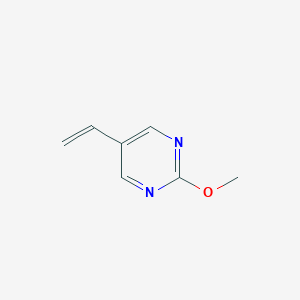
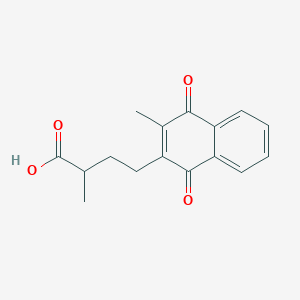
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
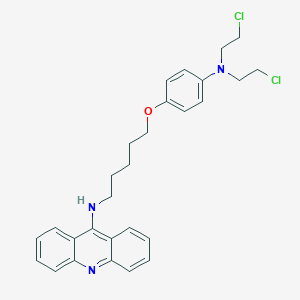

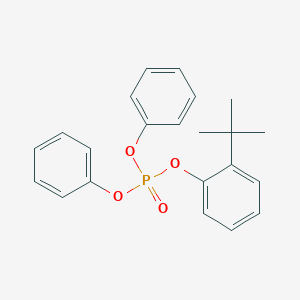
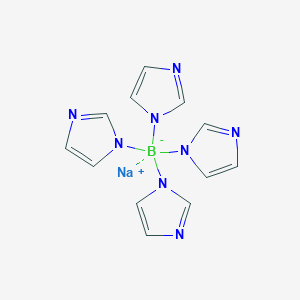
![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)